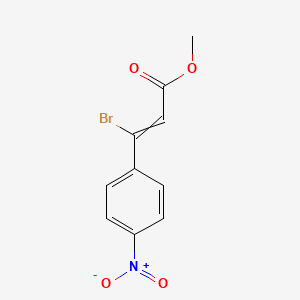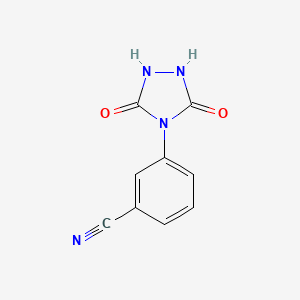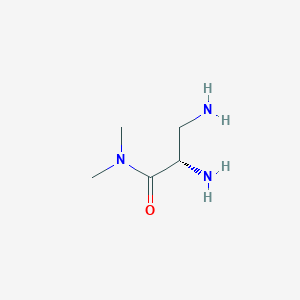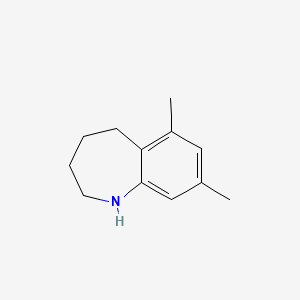![molecular formula C42H33N3 B14204440 2,4,6-Tris(2'-methyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine CAS No. 919104-92-0](/img/structure/B14204440.png)
2,4,6-Tris(2'-methyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Tris(2’-methyl[1,1’-biphenyl]-4-yl)-1,3,5-triazine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of three biphenyl groups attached to a triazine core, making it a highly conjugated system with interesting electronic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(2’-methyl[1,1’-biphenyl]-4-yl)-1,3,5-triazine typically involves the reaction of 2-methylbiphenyl with cyanuric chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution of the chlorine atoms on the cyanuric chloride by the biphenyl groups. The reaction is typically conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Tris(2’-methyl[1,1’-biphenyl]-4-yl)-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The biphenyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
2,4,6-Tris(2’-methyl[1,1’-biphenyl]-4-yl)-1,3,5-triazine has several applications in scientific research:
Biology: Potential use in the development of fluorescent probes and sensors due to its conjugated system.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the production of advanced materials, such as polymers and organic electronic devices.
Mecanismo De Acción
The mechanism of action of 2,4,6-Tris(2’-methyl[1,1’-biphenyl]-4-yl)-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound’s highly conjugated structure allows it to participate in electron transfer processes, making it effective in applications such as organic electronics and photochemistry. Its interaction with biological molecules can lead to changes in cellular processes, potentially making it useful in therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Tris(4-iodophenyl)-1,3,5-triazine: Similar triazine core but with iodophenyl groups instead of biphenyl groups.
Tris(2,4-di-tert-butylphenyl)phosphite: A phosphite antioxidant with a similar trisubstituted structure.
Uniqueness
2,4,6-Tris(2’-methyl[1,1’-biphenyl]-4-yl)-1,3,5-triazine is unique due to its highly conjugated system, which imparts distinct electronic properties. This makes it particularly useful in applications requiring efficient electron transfer and photostability, such as in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Propiedades
Número CAS |
919104-92-0 |
|---|---|
Fórmula molecular |
C42H33N3 |
Peso molecular |
579.7 g/mol |
Nombre IUPAC |
2,4,6-tris[4-(2-methylphenyl)phenyl]-1,3,5-triazine |
InChI |
InChI=1S/C42H33N3/c1-28-10-4-7-13-37(28)31-16-22-34(23-17-31)40-43-41(35-24-18-32(19-25-35)38-14-8-5-11-29(38)2)45-42(44-40)36-26-20-33(21-27-36)39-15-9-6-12-30(39)3/h4-27H,1-3H3 |
Clave InChI |
QECJXPAHAXWBAM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2=CC=C(C=C2)C3=NC(=NC(=N3)C4=CC=C(C=C4)C5=CC=CC=C5C)C6=CC=C(C=C6)C7=CC=CC=C7C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(4-Phenylphenyl)-6-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B14204387.png)
![3-{[N-(Benzenesulfonyl)-2,2,2-trifluoroethanimidoyl]sulfanyl}propanoic acid](/img/structure/B14204388.png)

![(3S)-3-[Methyl(phenyl)amino]octanoic acid](/img/structure/B14204399.png)

![4-[Dimethyl(phenyl)silyl]but-2-en-1-ol](/img/structure/B14204416.png)

![L-Leucyl-D-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14204432.png)
![3-{2-[(4-Methoxyphenyl)sulfanyl]oct-1-EN-1-YL}pyridine](/img/structure/B14204437.png)
![1H-Indole, 3-[2,6-bis(4-methoxyphenyl)-4-pyridinyl]-](/img/structure/B14204441.png)
![2-(Bromomethyl)-N-[2-(bromomethyl)phenyl]aniline](/img/structure/B14204454.png)
![(1R,4R,5S)-5-Chlorobicyclo[2.2.1]hept-2-ene](/img/structure/B14204461.png)
